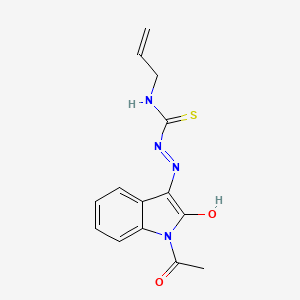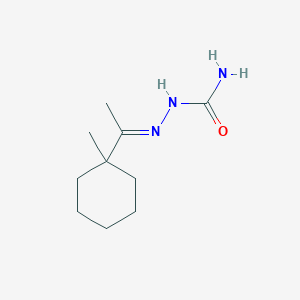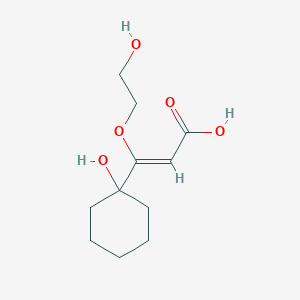![molecular formula C19H17N3O2 B3841189 1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3841189.png)
1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the fusion of compound 3 with urea, leading to the formation of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Further chlorination of this intermediate yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . These synthetic pathways are crucial for obtaining the desired compound.
Molecular Structure Analysis
The molecular formula of 1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C6H7N3O2 . Its structure includes a pyrrolopyrimidine core with methyl, phenyl, and diphenyl substituents. You can visualize its 2D structure on PubChem .
科学的研究の応用
MPTP has been used extensively in scientific research as a tool to study Parkinson's disease. When MPTP is administered to animals, it selectively damages dopaminergic neurons in the substantia nigra, leading to motor deficits that are similar to those observed in Parkinson's disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies.
作用機序
MPTP is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is associated with the motor deficits observed in Parkinson's disease. In addition to its effects on dopamine neurons, MPTP has also been shown to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.
実験室実験の利点と制限
One advantage of using MPTP to model Parkinson's disease is that it produces a selective and reproducible loss of dopaminergic neurons. This allows researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies in a controlled setting. However, it is important to note that MPTP-induced neurotoxicity may not fully recapitulate the complex pathology of Parkinson's disease in humans, and caution should be exercised when extrapolating results from animal studies to humans.
将来の方向性
There are several areas of future research that could expand our understanding of MPTP and its potential applications. One area of interest is the development of new animal models that more closely resemble the pathology of Parkinson's disease in humans. Another area of research is the development of new therapies that target the underlying mechanisms of MPTP-induced neurotoxicity. Finally, there is a need for further research into the long-term effects of MPTP exposure on neurological and behavioral function.
特性
IUPAC Name |
1-methyl-4,6-diphenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-15-12-22(14-10-6-3-7-11-14)18(23)16(15)17(20-19(21)24)13-8-4-2-5-9-13/h2-11,17H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCLTBHXJTTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3841118.png)
![5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3841119.png)
![benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3841129.png)

![3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxo-N-phenylpropanamide](/img/structure/B3841138.png)
![3-(5-(ethoxycarbonyl)-2-{3-[5-(ethoxycarbonyl)-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]-1-propen-1-yl}-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B3841142.png)
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl 2-methyl-2-butenoate](/img/structure/B3841145.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B3841148.png)



![1,3-dimethyl-6-(4-nitrobenzylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B3841184.png)
![ethyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarboxylate](/img/structure/B3841199.png)
![N'-[1-(2-pyridinyl)ethylidene]nicotinohydrazide](/img/structure/B3841204.png)